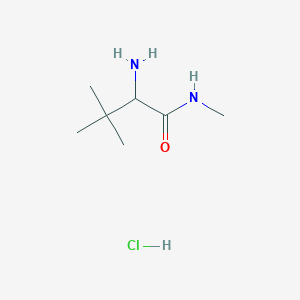

2-amino-N,3,3-trimethylbutanamidehydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-N,3,3-trimethylbutanamide hydrochloride is an organic compound belonging to the class of valine derivatives. It is a small molecule with the chemical formula C7H16N2O·HCl and a molecular weight of 180.68 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,3,3-trimethylbutanamide hydrochloride typically involves the reaction of valine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2-amino-3,3-dimethylbutanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the desired amide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

2-amino-N,3,3-trimethylbutanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-amino-N,3,3-trimethylbutanamide hydrochloride has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-amino-N,3,3-trimethylbutanamide hydrochloride involves its interaction with specific molecular targets, such as matrix metalloproteinase-9. This interaction leads to the inhibition of enzyme activity, affecting various biological pathways and processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its function and modulating cellular activities .

Comparación Con Compuestos Similares

Similar Compounds

- 2-amino-N,N,3-trimethylbutanamide

- 2-amino-3,3-dimethylbutanamide

- N,3,3-trimethylbutanamide

Uniqueness

2-amino-N,3,3-trimethylbutanamide hydrochloride is unique due to its specific structural features, such as the presence of both amino and amide groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to interact with specific molecular targets, such as matrix metalloproteinase-9, sets it apart from other similar compounds .

Actividad Biológica

2-Amino-N,3,3-trimethylbutanamide hydrochloride, also known as (S)-2-amino-N,3,3-trimethylbutanamide hydrochloride, is a derivative of valine and is categorized as a small organic molecule. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. The following sections will explore its biological activity through various studies, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H16N2O

- Molecular Weight : 144.21 g/mol

- CAS Number : 89226-12-0

The compound features a branched structure that influences its interaction with biological systems.

Biological Activity Overview

Research indicates that 2-amino-N,3,3-trimethylbutanamide hydrochloride exhibits several biological activities:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter release and may have applications in treating neurological disorders.

- Anti-inflammatory Effects : Studies suggest it can inhibit pro-inflammatory cytokines such as IL-1β while promoting neuronal nitric oxide synthase (nNOS) expression, which is crucial for nitric oxide production in the nervous system .

- Cardiovascular Effects : Preliminary studies indicate potential cardiovascular benefits through modulation of perfusion pressure and coronary resistance .

The mechanisms underlying the biological activities of 2-amino-N,3,3-trimethylbutanamide hydrochloride include:

- Inhibition of Inflammatory Pathways : The compound reduces the expression of inflammatory markers and enhances the synthesis of neuroprotective molecules.

- Interaction with Receptors : It may interact with various receptors involved in neurotransmission and inflammation.

Table 1: Summary of Biological Activities

Study on Anti-inflammatory Effects

A study conducted on isolated smooth muscle cells demonstrated that treatment with 2-amino-N,3,3-trimethylbutanamide hydrochloride significantly decreased the expression of IL-1β while increasing nNOS activity. This dual action suggests its potential as an anti-inflammatory agent in gastrointestinal disorders .

Cardiovascular Impact Assessment

In an isolated rat heart model, the compound was found to lower perfusion pressure significantly compared to control groups. This effect was attributed to its interaction with calcium channels, indicating a potential role in managing cardiovascular conditions .

Pharmacokinetics

Pharmacokinetic studies suggest that 2-amino-N,3,3-trimethylbutanamide hydrochloride has favorable absorption characteristics:

Propiedades

IUPAC Name |

2-amino-N,3,3-trimethylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKINSHAGISCSSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.